Muconin

Description

Properties

CAS No. |

183195-98-4 |

|---|---|

Molecular Formula |

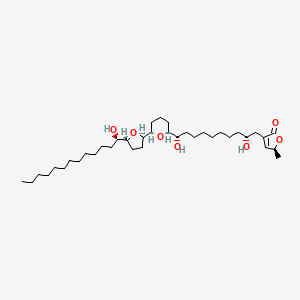

C37H66O7 |

Molecular Weight |

622.9 g/mol |

IUPAC Name |

(2S)-4-[(2R,10S)-2,10-dihydroxy-10-[(2S,6R)-6-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]oxan-2-yl]decyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C37H66O7/c1-3-4-5-6-7-8-9-10-13-16-21-32(40)34-24-25-36(44-34)35-23-18-22-33(43-35)31(39)20-17-14-11-12-15-19-30(38)27-29-26-28(2)42-37(29)41/h26,28,30-36,38-40H,3-25,27H2,1-2H3/t28-,30+,31-,32+,33-,34+,35+,36+/m0/s1 |

InChI Key |

AQGAHXFRKSQXSN-LTGLSHGVSA-N |

Isomeric SMILES |

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CCC[C@H](O2)[C@H](CCCCCCC[C@H](CC3=C[C@@H](OC3=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C2CCCC(O2)C(CCCCCCCC(CC3=CC(OC3=O)C)O)O)O |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

One of the most promising applications of muconin lies in its anticancer properties . Research indicates that this compound exhibits potent and selective cytotoxicity against pancreatic and breast tumor cell lines. This selectivity is crucial for developing targeted cancer therapies that minimize damage to healthy cells while effectively combating malignant ones .

Table 1: Anticancer Activity of this compound

Pharmaceutical Formulations

This compound's properties extend beyond anticancer activity; it has potential applications as a pharmaceutical excipient . Its binding capabilities can enhance drug formulation stability, making it a valuable component in tablet manufacturing. This compound's ability to act as a binder offers advantages over traditional excipients, potentially leading to improved drug delivery systems .

Table 2: Potential Pharmaceutical Applications of this compound

| Application Type | Description | Benefits |

|---|---|---|

| Binding Agent | Used in tablet formulations | Improves stability and efficacy |

| Drug Delivery System | Enhances bioavailability of active pharmaceutical ingredients | Targeted delivery |

Case Studies

- In Vitro Studies on Tumor Cell Lines : A study conducted on various tumor cell lines demonstrated that this compound significantly inhibited cell growth, particularly in pancreatic and breast cancers. The results indicated a dose-dependent response, highlighting this compound's potential as a chemotherapeutic agent .

- Formulation Development : Research on this compound's binding properties showed that formulations containing this compound exhibited superior mechanical strength compared to those using conventional binders like polyvinyl pyrrolidone. This suggests that this compound could be an effective alternative in pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Muconin vs. Eribulin Mesylate (Halaven)

- Structural Features :

- Bioactivity :

- Synthesis :

Table 1 : Cytotoxicity Comparison (ED50, µg/mL)

| Compound | PACA-2 (Pancreatic) | MCF-7 (Breast) | Selectivity |

|---|---|---|---|

| This compound | 5.4 × 10<sup>−4</sup> | 2.4 × 10<sup>−4</sup> | High |

| Eribulin | 1.2 × 10<sup>−3</sup> | 0.8 × 10<sup>−3</sup> | Moderate |

This compound vs. Bullatacin

- Structural Features :

- Bioactivity :

- Mechanism :

Table 2 : Structural and Functional Comparison

| Feature | This compound | Bullatacin |

|---|---|---|

| Core Structure | THF + THP | Bis-THF |

| Lactone Type | Unsaturated | Conjugated diene |

| Molecular Weight | 620.8 g/mol | 634.8 g/mol |

This compound vs. Muricatacin

- Role in Synthesis :

- Bioactivity :

Key Research Findings

Synthetic Efficiency: this compound’s synthesis via HKR achieves >90% enantiomeric purity for critical intermediates, outperforming traditional resolution methods . Eribulin’s synthesis remains economically challenging due to low yields and high catalyst costs .

Selectivity :

- This compound’s THP ring enhances membrane permeability, contributing to its selective toxicity .

Preparation Methods

Yoshimitsu’s Route via (−)-Muricatacin (2004)

Yoshimitsu and colleagues pioneered a route starting from (−)-muricatacin (2 ), a chiral tetrahydrofuranic alcohol. The synthesis leveraged α-C−H hydroxyalkylation and α’-C−H oxidation to install critical hydroxyl groups (Fig. 1). Key steps included:

-

Epoxide Formation : Treatment of (−)-muricatacin with m-chloroperbenzoic acid (mCPBA) yielded an epoxide intermediate, which underwent regioselective ring-opening with Grignard reagents to establish the THP ring.

-

Lactone Coupling : A Sonogashira cross-coupling reaction between the THF-THP alkyne (3 ) and an iodinated γ-lactone (4 ) formed the carbon backbone.

-

Hydrogenation and Deprotection : Selective hydrogenation of the alkyne followed by global deprotection furnished (+)-muconin (1 ) in 14 linear steps with an overall yield of 8.2%.

Table 1: Yoshimitsu’s Synthetic Route Summary

| Step | Reaction Type | Key Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Epoxidation | mCPBA, CH₂Cl₂, 0°C | 85 |

| 2 | Grignard Ring-Opening | MeMgBr, THF, −78°C | 72 |

| 3 | Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | 68 |

| 4 | Hydrogenation | H₂, Pd/C, EtOAc | 90 |

Makabe’s Stereodivergent Approach (2006)

Makabe’s group introduced a stereodivergent strategy to access this compound and its stereoisomers. The route utilized Sharpless asymmetric epoxidation to construct the THF ring with precise stereocontrol:

-

Epoxy Alcohol Synthesis : D-Glucose-derived diene (5 ) underwent Sharpless epoxidation with AD-mix-β to furnish epoxy alcohol (6 ) with >98% enantiomeric excess (ee).

-

THF Ring Formation : Mitsunobu reaction of 6 with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) generated the trans-THF motif.

-

Lactone Segment Coupling : A Suzuki-Miyaura coupling between the THF boronic ester (7 ) and a brominated lactone (8 ) completed the carbon skeleton.

Table 2: Makabe’s Key Reaction Conditions

| Reaction | Catalysts/Reagents | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Sharpless Epoxidation | AD-mix-β, CH₃SO₂NH₂ | 0 | 24 | 82 |

| Mitsunobu Reaction | PPh₃, DEAD, THF | 25 | 12 | 75 |

| Suzuki Coupling | Pd(OAc)₂, SPhos, K₃PO₄ | 80 | 6 | 65 |

Tanaka’s Asymmetric Alkynylation (2004)

Tanaka’s synthesis emphasized asymmetric alkynylation to establish the THF-THP core:

-

Alkyne Addition : Chiral aldehyde (9 ) reacted with 1,6-heptadiyne (10 ) under Evans’ conditions to yield propargyl alcohol (11 ) with 95% ee.

-

Cyclization : Copper(I)-mediated cyclization of 11 formed the THP ring, which was subsequently oxidized to the THF moiety.

-

Lactone Attachment : Stille coupling between the THF-THP stannane (12 ) and a lactone triflate (13 ) provided this compound in 12 steps (6.5% overall yield).

Critical Analysis of Methodologies

Stereochemical Control

The installation of this compound’s four contiguous stereocenters remains a persistent challenge. Yoshimitsu’s route relied on chiral pool synthesis from (−)-muricatacin, ensuring high enantiopurity but limited flexibility. In contrast, Makabe and Tanaka employed asymmetric catalysis (e.g., Sharpless epoxidation, Evans’ alkynylation), enabling access to multiple stereoisomers for structure-activity studies.

Yield Optimization

Long synthetic sequences (12–14 steps) and low overall yields (6–8%) plague existing routes. The Sonogashira and Suzuki couplings, while effective, often suffer from moderate yields (65–68%) due to competing side reactions. Recent advances in flow chemistry and catalyst design (e.g., PEPPSI-type palladium complexes) may address these limitations.

Data Tables and Comparative Evaluation

Table 3: Comparative Overview of this compound Syntheses

| Parameter | Yoshimitsu (2004) | Makabe (2006) | Tanaka (2004) |

|---|---|---|---|

| Total Steps | 14 | 16 | 12 |

| Overall Yield (%) | 8.2 | 5.7 | 6.5 |

| Key Coupling Reaction | Sonogashira | Suzuki | Stille |

| Stereochemical Control | Chiral Pool | Sharpless | Asymmetric |

Table 4: Reaction Conditions for THF Ring Formation

| Method | Reagents/Conditions | Stereoselectivity (%) |

|---|---|---|

| Epoxide Ring-Opening | mCPBA, Grignard | 85 |

| Sharpless Epoxidation | AD-mix-β, CH₃SO₂NH₂ | >98 |

| Mitsunobu Reaction | PPh₃, DEAD | 75 |

Q & A

Q. How can researchers ensure metabolite detection robustness in this compound ADME studies?

- Methodological Answer :

- High-Resolution MS : Use Q-TOF instruments for accurate mass identification.

- Isotopic Labeling : Track metabolites via ¹³C-labeled this compound.

- Enzymatic Digestion : Validate stability in liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.